
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a quinoline ring system substituted with a methyl group and a thioether linkage.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzyl chloride and 2-methylquinoline-4(1H)-one.
Reaction Conditions: The reaction involves a nucleophilic substitution where the 4-methylbenzyl chloride reacts with the 2-methylquinoline-4(1H)-one in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent like dichloromethane under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding quinone derivative.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution Reactions: The thioether group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydroquinoline Compounds: Formed through reduction processes.
Substituted Thioethers: Produced from nucleophilic substitution reactions.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the synthesis of fragrances and other fine chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular environment.
相似化合物的比较
Methyl 2-((3-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure with a different position of the methyl group on the benzyl ring.
Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another positional isomer with the methyl group on the benzyl ring.
Uniqueness: The uniqueness of Methyl 2-((4-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
属性
IUPAC Name |
methyl 2-[(4-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-7-9-13(10-8-12)11-24-18-16(19(22)23-2)17(21)14-5-3-4-6-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGNQXUOMPQIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
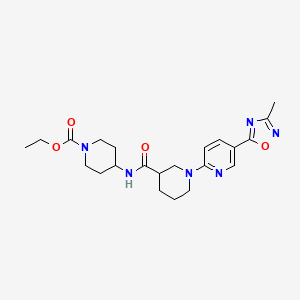
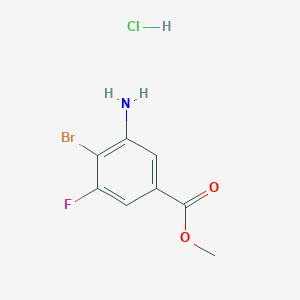


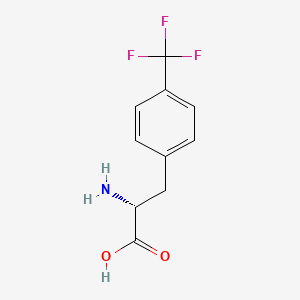
![2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2875810.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B2875811.png)
![3-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
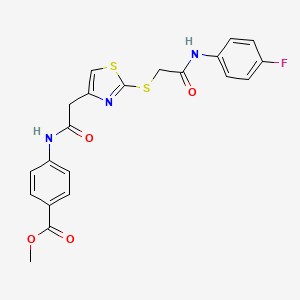
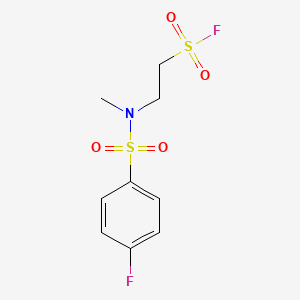
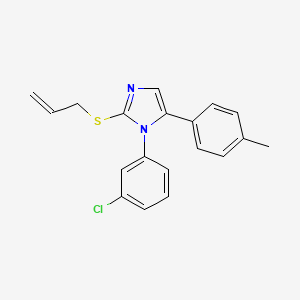

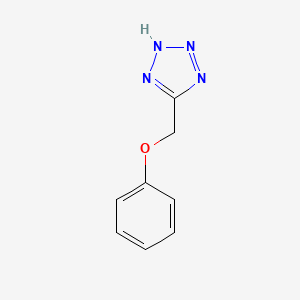
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)
